molecular formula C17H11BrFNO2S2 B2895940 (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 387873-44-1

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B2895940
CAS RN: 387873-44-1
M. Wt: 424.3
InChI Key: FKMGNNYORZNEIJ-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring made up of three carbons, one nitrogen, and one sulfur atom. They have been studied for their potential biological activities .


Molecular Structure Analysis

The compound contains several functional groups including a thiazolidinone ring, a bromo-methoxyphenyl group, and a fluorophenyl group. These groups can have significant effects on the compound’s chemical behavior .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the bromine atom on the bromo-methoxyphenyl group could potentially be replaced in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms could increase its density and boiling point compared to similar compounds without these halogens .

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) described a zinc phthalocyanine substituted with a Schiff base similar to the compound . This derivative showed promising properties as a photosensitizer for photodynamic therapy, particularly in cancer treatment. Its high singlet oxygen quantum yield and appropriate photodegradation are critical for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant and Antitumor Activities

Paulrasu et al. (2014) synthesized compounds with a structure similar to the queried compound, demonstrating significant antioxidant, antitumor, and antimicrobial activities. This study highlighted the potential of such compounds in developing potent anti-tumor and anti-microbial agents (Paulrasu et al., 2014).

Central Nervous System Applications

Rosen et al. (1990) synthesized a compound structurally related to the one , showing its ability to effectively penetrate the blood-brain barrier, indicating potential applications in central nervous system pharmacology (Rosen et al., 1990).

Antimicrobial Activity

Puthran et al. (2019) reported on the synthesis of Schiff bases using a similar molecular structure. These compounds displayed significant in vitro antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Puthran et al., 2019).

Corrosion Inhibition in Mild Steel

Yadav et al. (2015) investigated thiazolidinedione derivatives, closely related to the compound of interest, as corrosion inhibitors for mild steel. Their study found these compounds effective in reducing corrosion, especially in hydrochloric acid solutions (Yadav et al., 2015).

Anticonvulsant Activity

Siddiqui et al. (2010) synthesized a series of 4-thiazolidinones bearing a sulfonamide group, which showed significant anticonvulsant activity in animal models. This suggests potential applications of similar compounds in epilepsy treatment (Siddiqui et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Thiazolidinones can interact with a variety of biological targets, but without specific information, it’s difficult to predict the exact mechanism .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. The specific hazards would depend on various factors including its reactivity and potential biological activity .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrFNO2S2/c1-22-14-7-2-11(18)8-10(14)9-15-16(21)20(17(23)24-15)13-5-3-12(19)4-6-13/h2-9H,1H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMGNNYORZNEIJ-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.